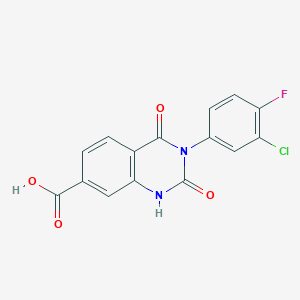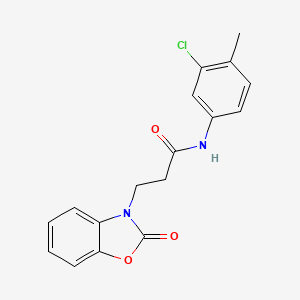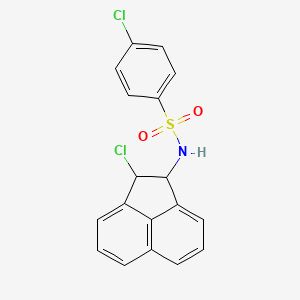![molecular formula C17H13BrN2O2 B6576453 (2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313669-77-1](/img/structure/B6576453.png)
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, or 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide for short, is a synthetic chromene-based compound used in a variety of scientific research applications. It is an important tool for the investigation of biological processes, as it has been shown to have a number of distinct biochemical and physiological effects.
科学的研究の応用
6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been widely used in scientific research. It has been used in the study of cancer, inflammation, and neurodegenerative diseases. It has also been used to investigate the molecular mechanisms of action of drugs and to study the pharmacological properties of various compounds. Additionally, it has been used in the study of protein-protein interactions and the regulation of gene expression.
作用機序
The mechanism of action of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, it has been shown to inhibit the activity of other enzymes, including lipoxygenase, phospholipase A2, and 5-lipoxygenase.
Biochemical and Physiological Effects
6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, as well as neuroprotective effects. Additionally, it has been shown to inhibit the activity of various enzymes involved in the synthesis of prostaglandins and other inflammatory mediators.
実験室実験の利点と制限
The use of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is relatively easy to synthesize. Additionally, it has been shown to have a number of distinct biochemical and physiological effects, making it a useful tool for the investigation of biological processes.
However, there are a number of limitations to the use of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide in laboratory experiments. The compound has a relatively short half-life, which can make it difficult to maintain consistent results. Additionally, the compound is relatively unstable and can degrade quickly in the presence of light or heat.
将来の方向性
There are a number of potential future directions for the study of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further research into the compound’s interactions with other compounds and its potential use as a drug delivery system could be explored. Finally, further studies into the compound’s ability to modulate gene expression and its potential use as a biomarker could be conducted.
合成法
The synthesis of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been reported by several methods. The most common method is an acid-catalyzed condensation reaction between 4-methyl phenylhydrazine and 2-bromo-3-carboxy chromene. This reaction is carried out in the presence of a catalytic amount of sulfuric acid at temperatures ranging from 120-130°C. The product is then purified by column chromatography and recrystallization.
特性
IUPAC Name |
6-bromo-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-2-5-13(6-3-10)20-17-14(16(19)21)9-11-8-12(18)4-7-15(11)22-17/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIAFBMRDFVWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,9-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13,15,17-tetraene-3,5-dione](/img/structure/B6576370.png)

![2-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6576380.png)
![1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B6576381.png)

![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6576391.png)

![(1S,9R,12S)-6-methoxy-12-(2-methoxybenzoyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6576396.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6576402.png)
![3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576426.png)
![N-(2-chloro-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6576434.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6576435.png)

![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B6576452.png)